molecular formula C8H16N2O5 B103628 N-Acetyl-beta-D-glucosaminylamine CAS No. 18615-50-4

N-Acetyl-beta-D-glucosaminylamine

Cat. No. B103628
CAS RN: 18615-50-4
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
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Description

N-Acetyl-beta-D-glucosaminylamine is a derivative of glucosamine, which is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is closely related to compounds that play a significant role in biological processes, such as the biosynthesis of glycoproteins and gangliosides, which are essential for the structure and function of many cellular proteins and cell membranes .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in various studies. For instance, the synthesis of N-acetyl-alpha and N-acetyl-beta-D-glucosamine 1-phosphates has been achieved through the condensation of crystalline phosphoric acid with acetylated glucose derivatives, followed by deacetylation and separation of the anomers using ion exchange resins . Additionally, the synthesis of N-acetyl-beta-D-glucosaminides has been reported, which are valuable for enzymatic assays .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies have revealed details about the conformation of the N-acetyl group and the overall structure of the sugar moieties. For example, the sugar moieties in certain this compound derivatives adopt a (4)C1 conformation, which can be slightly distorted due to crystal packing forces . The conformation of the N-acetyl group in N-Acetyl-D-glucosamine has been analyzed using NMR, identifying the NH protons of the amide cis forms and providing insights into the orientation between H2 and NH .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in the context of enzymatic assays and glycosylation reactions. For instance, N-acetyl-beta-D-glucosaminides have been synthesized as substrates for N-acetyl-beta-D-glucosaminidase, an enzyme that hydrolyzes these compounds to release aglycones that can be used in colorimetric assays . The synthesis of glycosyl esters of amino acids also involves reactions with this compound derivatives, where factors affecting the racemization of the amino acid moiety have been investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the presence of functional groups. For example, the solubility, stability, and reactivity of these compounds in aqueous solutions are critical for their application in biochemical assays and synthesis reactions . The crystal structure analysis provides information on the potential for forming hydrogen bonds in the crystal lattice, which can affect the compound's physical properties .

Scientific Research Applications

Renal Health and Disease Monitoring

N-Acetyl-beta-D-glucosaminidase (NAG) plays a significant role in renal health. It is a lysosomal enzyme present in the proximal tubular cells of kidneys and is used as a marker for proximal tubular damage and nephrotoxicity. Abnormal urinary NAG excretion is reported in various renal disorders, including acute kidney injury, urinary tract infection, diabetes mellitus, and hypertension, making it a valuable tool for diagnosing kidney diseases (Kavukçu, Soylu, & Türkmen, 2002); (Mohkam & Ghafari, 2015).

Diagnostic Assays

Spectrophotometric assays for NAG activity in urine provide a reliable method for detecting and monitoring renal disorders. This assay involves gel filtration to separate the enzyme from inhibitors in urine, followed by spectrophotometry of the liberated products, demonstrating its efficacy in detecting nephrotoxicity (Horak, Hopfer, & Sunderman, 1981).

Optical Sensors and Disease Detection

Recent advances in optical sensors for NAG have expanded its applications. These sensors are used in assessing kidney health, detecting and treating infectious diseases, imaging cancer, and treating lysosomal disorders. Fluorescent imaging and diagnostics methods utilizing these sensors are gaining prominence (Morsby & Smith, 2022).

Biochemical Studies

NAG is involved in the metabolism of glycoproteins and glycolipids. Its multiplicity has been demonstrated through electrophoretic studies, providing insights into its biochemical behavior and diversity in living organisms (Yoshikawa, Koide, & Yamanaka, 1972).

Thermostable Enzyme Properties

A study on the enzyme PbChi74 from Paenibacillus barengoltzii revealed its thermostability and hydrolytic properties, making it potentially useful in converting chitin to N-acetyl glucosamine (GlcNAc), an important pharmacological agent (Fu et al., 2014).

Multifunctional Therapeutic Applications

Glucosamine, an acetylated derivative of N-acetyl glucosamine, exhibits pharmacological effects beneficial in treating osteoarthritis and other diseases due to its anti-oxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?

A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.

Q2: What are the synthetic challenges associated with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and how have researchers addressed them?

A3: Synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.

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